(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide
Description
The compound “(2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide” is a structurally complex molecule featuring a conjugated enamide backbone, a phenyl group at the C3 position, and a pyrazine-substituted imidazole moiety linked via an ethyl chain. The (2E)-configuration of the enamide group suggests rigidity and planar geometry, which may influence its intermolecular interactions and biological activity. The pyrazine and imidazole rings contribute to its heteroaromatic character, enabling hydrogen bonding and π-π stacking interactions, common in pharmacologically active compounds .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-17(7-6-15-4-2-1-3-5-15)21-10-12-23-13-11-22-18(23)16-14-19-8-9-20-16/h1-9,11,13-14H,10,12H2,(H,21,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBWFBKEMBGRW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}prop-2-enamide is a derivative of cinnamamide and contains a pyrazinyl and imidazolyl moiety, which are known to exhibit various biological activities. This article focuses on the biological activity of this compound, synthesizing data from diverse studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A phenyl group.
- An ethyl chain linked to an imidazole ring.
- A pyrazine substituent, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that related cinnamamide derivatives show significant anticonvulsant properties. For instance, compounds with similar structures have been tested in various seizure models, demonstrating efficacy in reducing seizure frequency and severity.
Table 1: Anticonvulsant Activity of Cinnamamide Derivatives
| Compound Name | Model Used | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | MES | 44.46 | i.p |
| KM-568 | 6-Hz | 71.55 | i.p |
| KM-568 | Corneal Kindling | 79.17 | i.p |
2. Cytotoxicity and Safety Profile
Cytotoxicity studies conducted on cell lines such as HepG2 (liver cancer) and H9c2 (cardiac cell line) have shown that the compound exhibits low toxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development.
Table 2: Cytotoxicity Evaluation
| Cell Line | Concentration Tested (µM) | Observed Toxicity |
|---|---|---|
| HepG2 | 100 | None |
| H9c2 | 100 | None |
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems, particularly in the context of epilepsy treatment. Cinnamamide derivatives have been shown to influence GABAergic and glutamatergic pathways, which are critical in seizure control.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical settings:
- Study on KM-568 : This study demonstrated that KM-568, a structural analog, significantly reduced seizures in both acute and chronic models, highlighting the potential of imidazole-containing compounds in epilepsy treatment .
- Safety Assessment : In vitro studies confirmed the non-mutagenic nature of related compounds, supporting their safety for therapeutic use .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
